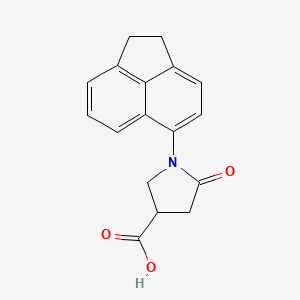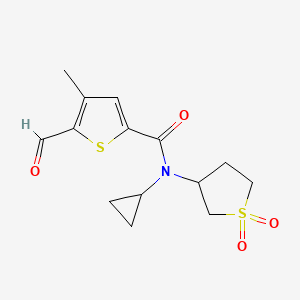![molecular formula C19H18N6O2S B2955137 3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one CAS No. 2034531-73-0](/img/structure/B2955137.png)
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-(2-(1H-benzo[d]imidazol-1-yl)acetyl)piperidin-4-yl)thieno[3,2-d][1,2,3]triazin-4(3H)-one is a useful research compound. Its molecular formula is C19H18N6O2S and its molecular weight is 394.45. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
Similar compounds have been found to interact with various cellular targets, including enzymes and receptors .
Mode of Action
It is known that the compound interacts with its targets, leading to changes in cellular processes . The specific interactions and changes depend on the nature of the target and the biochemical context .
Biochemical Pathways
The compound affects various biochemical pathways, depending on its targets . These pathways can involve a wide range of biological processes, from signal transduction to metabolic regulation . The downstream effects of these pathway alterations can vary widely, depending on the specific context .
Pharmacokinetics
Similar compounds are generally well-absorbed and distributed throughout the body . They are metabolized by various enzymes and excreted through the kidneys . These properties can impact the bioavailability of the compound, affecting its efficacy and potential side effects .
Result of Action
The molecular and cellular effects of the compound’s action depend on its targets and the biochemical pathways it affects . These effects can include changes in enzyme activity, alterations in signal transduction, and modifications to cellular metabolism . The specific effects can vary widely, depending on the biological context .
Action Environment
Environmental factors can influence the action, efficacy, and stability of the compound . These factors can include temperature, pH, and the presence of other molecules . Understanding these factors is crucial for optimizing the use of the compound and minimizing potential side effects .
Propriétés
IUPAC Name |
3-[1-[2-(benzimidazol-1-yl)acetyl]piperidin-4-yl]thieno[3,2-d]triazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N6O2S/c26-17(11-24-12-20-14-3-1-2-4-16(14)24)23-8-5-13(6-9-23)25-19(27)18-15(21-22-25)7-10-28-18/h1-4,7,10,12-13H,5-6,8-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQTAUKOMUIMJSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2C(=O)C3=C(C=CS3)N=N2)C(=O)CN4C=NC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N6O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-{5-[({7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(4-methoxyphenyl)methyl]propanamide](/img/structure/B2955056.png)
![1-(2-(Benzo[b]thiophen-3-yl)-2-hydroxyethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2955059.png)
![2-[(2-chlorobenzyl)sulfanyl]-3H-indol-3-one N-[3-(trifluoromethyl)phenyl]hydrazone](/img/structure/B2955060.png)


![N-[(thiophen-2-yl)methyl]-1H-1,2,3-triazole-5-carboxamide](/img/structure/B2955065.png)
![2-((3-(3-Fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2955068.png)


![N-(2-methoxyphenyl)-2-(1-methyl-4-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2955072.png)

![N-cyclopentyl-2-({3-[(4-fluorophenyl)methyl]-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}sulfanyl)acetamide](/img/structure/B2955074.png)
![2-(2-chloroacetamido)-N-[2-(4-methoxyphenyl)ethyl]benzamide](/img/structure/B2955076.png)
